molecular formula C17H31N3O3 B2975189 N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953225-41-7

N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Numéro de catalogue B2975189
Numéro CAS: 953225-41-7
Poids moléculaire: 325.453
Clé InChI: CJQWWRAGRQOKFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide, commonly known as CX717, is a nootropic drug that has been gaining attention in the scientific community for its potential cognitive enhancing effects. CX717 belongs to the ampakine class of drugs, which are known to modulate the activity of AMPA receptors in the brain.

Mécanisme D'action

CX717 works by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of glutamate, a neurotransmitter that is important for learning and memory. By enhancing the activity of AMPA receptors, CX717 may improve cognitive performance.
Biochemical and Physiological Effects:
CX717 has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in motivation and reward.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CX717 in lab experiments is that it has been shown to improve cognitive performance in both rats and humans, making it a useful tool for investigating the neural mechanisms underlying cognitive function. However, one limitation of using CX717 is that it can be difficult to administer in precise doses, which may affect the reliability of experimental results.

Orientations Futures

Future research on CX717 could explore its potential therapeutic applications for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies could investigate the long-term effects of CX717 on cognitive function and the underlying neural mechanisms. Finally, research could also investigate the potential for CX717 to enhance cognitive performance in specific populations, such as older adults or individuals with attention deficit hyperactivity disorder (ADHD).

Méthodes De Synthèse

The synthesis of CX717 involves the reaction of cyclohexylamine with 4-(chloromethyl)benzoic acid to produce N-cyclohexyl-4-(chloromethyl)benzamide. The resulting product is then reacted with N-(2-methoxyethyl)-4-piperidinemethanol to produce N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide. The purity of the final product is confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

CX717 has been the subject of several scientific studies investigating its potential cognitive enhancing effects. In a study published in the journal Psychopharmacology, researchers found that CX717 improved cognitive performance in rats in a dose-dependent manner, with the highest dose showing the greatest improvement. Another study published in the journal Neuropsychopharmacology found that CX717 improved working memory and attention in healthy human volunteers.

Propriétés

IUPAC Name

N'-cyclohexyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-23-12-11-20-9-7-14(8-10-20)13-18-16(21)17(22)19-15-5-3-2-4-6-15/h14-15H,2-13H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQWWRAGRQOKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.